![molecular formula C12H18ClNO3 B2977785 methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride CAS No. 1352824-63-5](/img/structure/B2977785.png)
methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride
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Overview
Description
“Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” is a chemical compound . It is a derivative of butanoic acid, which is also known as butyric acid . The compound has a molecular weight of 302.76 .
Molecular Structure Analysis
The molecular structure of “methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” is represented by the InChI code:1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1
. Physical And Chemical Properties Analysis
“Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” is a powder at room temperature . It has a molecular weight of 302.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .Scientific Research Applications
Synthesis and Antimicrobial Activity
Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride is utilized in the synthesis of N-Substituted-β-amino acid derivatives containing diverse moieties, such as 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline. These derivatives have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal properties against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Diastereoselective Alkylation
In another study, the diastereoselective alkylation of 3-aminobutanoic acid at the 2-position using enantiomerically pure 3-aminobutanoic acids showcases the potential of methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride in creating stereoselective compounds, which could have significant implications in medicinal chemistry and drug design (Estermann & Seebach, 1988).
Stereochemistry of Friedel-Crafts Reaction
The compound is also involved in studies exploring the stereochemistry of the Friedel-Crafts alkylation reaction, indicating its role in understanding reaction mechanisms and optimizing synthesis pathways for better yields and desired stereoselectivity (Segi et al., 1982).
Molecular Docking and Antioxidant Activity
Research into the molecular docking, vibrational, structural, electronic, and optical studies of related butanoic acid derivatives highlights the compound's relevance in the development of new materials with potential biological activities. These studies provide insights into the noncovalent interactions and the biological activities of such compounds, including their role as inhibitors for specific growth factors, which could be crucial for pharmacological developments (Vanasundari et al., 2018).
Synthesis of Antimicrobial and Antioxidant Agents
Additionally, the synthesis and reactions of 4H-3,1-benzoxazin-4-one derivatives bearing pyrazolyl moieties, which exhibit antimicrobial and antioxidant activities, demonstrate the diverse applications of methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride in creating compounds that could serve as leads for the development of new drugs and antioxidants (Haneen et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study and application of “methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” are not clearly defined in the current literature. As a chemical compound, its potential uses could be vast, spanning from research to industrial applications. Further studies are needed to explore its properties and potential applications .
properties
IUPAC Name |
methyl (3S)-3-amino-4-phenylmethoxybutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEOUHMBSDDHGO-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](COCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride |
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